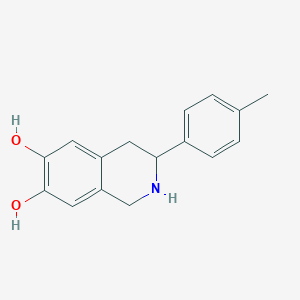![molecular formula C23H22N6O B246472 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is a chemical compound that has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, and its unique structure has made it a popular target for drug development.
Mécanisme D'action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the progression of various diseases. The compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one are complex and varied. The compound has been shown to have both pro-apoptotic and anti-apoptotic effects, depending on the specific disease being treated. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one in lab experiments is its unique structure, which makes it a popular target for drug development. However, the compound can be difficult to synthesize, and its precise mechanism of action is not fully understood, which can make it challenging to study.
Orientations Futures
There are many potential future directions for research on 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one. Some possible areas of focus include:
- Further investigation of the compound's mechanism of action
- Development of more efficient synthesis methods
- Exploration of the compound's potential applications in the treatment of other diseases
- Investigation of the compound's potential as a diagnostic tool for certain diseases
- Development of new derivatives of the compound with improved pharmacological properties
Conclusion
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one is a promising compound with potential applications in the field of medicinal chemistry. While there is still much to learn about its mechanism of action and potential uses, the compound's unique structure and therapeutic effects make it an exciting area of research for scientists and pharmaceutical companies alike.
Méthodes De Synthèse
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one involves a multi-step process that requires careful attention to detail. The compound can be synthesized using a variety of methods, including the reaction of 4-benzylpiperazine with 2,4,5-triphenylpyrimidine-6-carboxylic acid, followed by cyclization and subsequent purification.
Applications De Recherche Scientifique
There has been extensive research on the potential applications of 2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C23H22N6O |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one |
InChI |
InChI=1S/C23H22N6O/c30-22-19-15-24-23(27-21(19)25-20(26-22)18-9-5-2-6-10-18)29-13-11-28(12-14-29)16-17-7-3-1-4-8-17/h1-10,15H,11-14,16H2,(H,24,25,26,27,30) |
Clé InChI |
WKYJNNSYBOGVBY-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=C4C(=N3)NC(=NC4=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B246389.png)
![10-(2-Chlorobenzyl)-7,8-dimethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B246392.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)


![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)

![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)